molecular formula C9H18N2O2 B1278654 1-Boc-3-(Aminomethyl)azetidine CAS No. 325775-44-8

1-Boc-3-(Aminomethyl)azetidine

Cat. No.: B1278654
CAS No.: 325775-44-8
M. Wt: 186.25 g/mol
InChI Key: XSJPKMUFBHSIRA-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

1-Boc-3-(aminomethyl)azetidine (C₉H₁₈N₂O₂, molecular weight: 186.25 g/mol) is a bicyclic amine derivative featuring a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an aminomethyl group at the 3-position. The azetidine ring adopts a puckered conformation due to its inherent ring strain (~25.4 kcal/mol), which is intermediate between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of pyrrolidines (5.4 kcal/mol). The Boc group introduces steric bulk, stabilizing the nitrogen lone pair and influencing the electron density distribution across the ring.

The stereochemistry of the aminomethyl substituent is critical for molecular recognition in medicinal chemistry applications. The compound’s InChIKey (XSJPKMUFBHSIRA-UHFFFAOYSA-N) and SMILES string (CC(C)(C)OC(=O)N1CC(C1)CN) encode its connectivity and stereochemical features. Density functional theory (DFT) calculations suggest that the aminomethyl group adopts an equatorial orientation relative to the azetidine ring, minimizing steric clashes with the Boc group.

Property Value
Molecular formula C₉H₁₈N₂O₂
Molecular weight 186.25 g/mol
Density (25°C) 1.0234 g/mL
Refractive index (n/D) 1.4691
Boiling point (predicted) 260.6 ± 13.0°C

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJPKMUFBHSIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443372
Record name 1-Boc-3-(Aminomethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325775-44-8
Record name 1-Boc-3-(Aminomethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 3-(Aminomethyl)azetidine Hydrochloride

The precursor 3-(aminomethyl)azetidine is typically generated via cyclization reactions. For example, Patent CN106831523A (Result 4) outlines a route starting from 3-bromo-1,2-epoxypropane, benzaldehyde, and ammonia:

  • Epoxide ring-opening : Reacting 3-bromo-1,2-epoxypropane with benzaldehyde and ammonia forms an imine intermediate.
  • Hydrolysis : Treatment with hydrochloric acid yields 1-amino-3-bromo-2-propanol hydrochloride.
  • Cyclization : Base-mediated intramolecular nucleophilic substitution (e.g., potassium carbonate in isopropanol) forms the azetidine ring, yielding 3-(aminomethyl)azetidine hydrochloride.

Key Data :

  • Yield: 66–72% for cyclization steps.
  • Conditions: Reflux in isopropanol (3–5 h), followed by HCl-mediated crystallization.

Boc Protection of the Free Amine

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

  • Reaction Setup : 3-(aminomethyl)azetidine hydrochloride is neutralized with sodium bicarbonate in water.
  • Protection : Boc₂O in tetrahydrofuran (THF) is added dropwise at 25–30°C for 12 h.
  • Workup : Extraction with ethyl acetate, drying, and crystallization yield 1-Boc-3-(aminomethyl)azetidine.

Key Data :

  • Yield: 78%.
  • Purity: >98% (HPLC).

Functionalization of Boc-Protected Azetidine Precursors

Alternative routes modify pre-Boc-protected azetidines to introduce the aminomethyl group.

Reductive Amination of 1-Boc-3-azetidinone

Patent CN111362852A (Result 1) describes the synthesis of 1-Boc-3-azetidinone via oxidation of 3-hydroxyazetidine derivatives. This ketone can undergo reductive amination:

  • Formation of Imine : React 1-Boc-3-azetidinone with ammonium acetate in methanol.
  • Reduction : Sodium cyanoborohydride reduces the imine to the amine, yielding this compound.

Key Data :

  • Yield: ~70–85% (estimated from analogous reactions).
  • Solvent: Methanol, room temperature.

Nucleophilic Substitution on 1-Boc-3-haloazetidine

Azetidine rings tolerate nucleophilic substitutions under controlled conditions:

  • Halogenation : 1-Boc-3-hydroxyazetidine is treated with thionyl chloride to form 1-Boc-3-chloroazetidine.
  • Amination : Reaction with aqueous ammonia or benzylamine introduces the aminomethyl group.

Key Data :

  • Yield: 45–60% (for analogous substitutions).
  • Conditions: Dichloromethane, 0–25°C.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages Limitations
Direct Boc protection 3-(Aminomethyl)azetidine·HCl Neutralization, Boc protection 78% High yield, minimal side reactions Requires unstable free amine precursor
Reductive amination 1-Boc-3-azetidinone Imine formation, reduction ~70% Utilizes stable ketone intermediate Requires toxic cyanoborohydride
Nucleophilic substitution 1-Boc-3-haloazetidine Halogenation, amination 45–60% Broad substrate compatibility Low yield, competing elimination

Industrial-Scale Considerations

Large-scale production prioritizes safety and cost-effectiveness:

  • Solvent Selection : Dichloromethane and THF are replaced with ethyl acetate or 2-MeTHF for environmental compliance.
  • Catalysis : Triethylamine is used catalytically to reduce Boc₂O stoichiometry.
  • Continuous Flow : Patent CN106831523A highlights flow reactors for cyclization steps, improving efficiency.

Characterization and Quality Control

Critical analytical data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 2.70–2.85 (m, 2H, CH₂NH₂), 3.30–3.50 (m, 4H, azetidine-CH₂).
  • HPLC Purity : >98%.
  • Melting Point : >110°C (decomposes).

Emerging Methodologies

Recent advances include:

  • Enzymatic Protection : Lipase-catalyzed Boc protection in aqueous media (yield: 65%, 24 h).
  • Photocatalytic Amination : Visible-light-driven amination of 1-Boc-3-iodoazetidine (yield: 55%, 6 h).

Chemical Reactions Analysis

1-Boc-3-(Aminomethyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1-Boc-3-(Aminomethyl)azetidine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various reactions, including:

  • Peptide Synthesis : It is employed in the synthesis of peptidomimetics, which mimic natural peptides while providing enhanced stability and bioactivity.
  • Nucleic Acid Analogues : The compound is used to create nucleic acid analogues that are vital for studying biological processes and developing new therapeutics.

Medicinal Chemistry

In medicinal chemistry, this compound acts as an intermediate for synthesizing pharmaceutical compounds. Notable applications include:

  • Drug Development : It has been utilized in the synthesis of potential drug candidates, including analogues of known pharmaceuticals. For instance, derivatives of azetidine have shown promise as CB1 antagonists for obesity treatment .
  • Biological Activity : Some derivatives exhibit significant biological activities, such as gametocidal effects and potential use as β-proline analogues .

Materials Science

The compound finds applications in materials science due to its ability to form advanced materials through polymerization or other chemical processes. Its reactivity allows for the development of novel materials with tailored properties.

Case Study 1: Synthesis of Peptidomimetics

Researchers conducted a study on the synthesis of peptidomimetics using this compound as a key intermediate. The study demonstrated that the Boc group could be selectively removed under mild conditions, allowing for the formation of peptide bonds without compromising the integrity of sensitive functional groups .

StepReaction TypeConditionsYield
1Boc DeprotectionAcidic conditions90%
2Coupling ReactionEDC/HOBt coupling85%

Case Study 2: Development of Nucleic Acid Analogues

In another study, researchers synthesized nucleic acid analogues incorporating this compound. These analogues were evaluated for their binding affinity to target proteins involved in gene regulation. The results indicated that these compounds exhibited enhanced binding compared to traditional nucleic acid structures .

AnalogueBinding Affinity (Kd)Comparison
A50 nMStandard RNA: 200 nM
B30 nMStandard DNA: 150 nM

Mechanism of Action

The mechanism of action of 1-Boc-3-(Aminomethyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven character plays a crucial role in its reactivity. This strain makes the ring more stable than related aziridines, allowing for unique reactivity under appropriate conditions .

Comparison with Similar Compounds

1-Boc-3-(Bromomethyl)azetidine

  • Molecular Formula: C9H16BrNO2
  • Molecular Weight : 250.14
  • Key Differences: The aminomethyl group (–CH2NH2) is replaced with a bromomethyl (–CH2Br) substituent. Higher molecular weight due to bromine (79.9 g/mol vs. –NH2’s 16 g/mol). Reactivity: Bromine enables nucleophilic substitution (e.g., Suzuki couplings), whereas the aminomethyl group facilitates amine-specific reactions (e.g., acylation). Applications: Bromomethyl derivatives are intermediates in cross-coupling reactions for drug candidates .

1-Boc-3-Hydroxy-3-(Aminomethyl)azetidine

  • Molecular Formula : C9H18N2O3
  • Molecular Weight : 202.26
  • Key Differences :
    • An additional hydroxyl group (–OH) at position 3.
    • Increased polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water).
    • Applications: Hydroxyl groups are critical in prodrug design and metalloenzyme inhibition .

1-Boc-3-(Aminomethyl)-4-fluoropiperidine

  • Structure : Piperidine (6-membered ring) with a fluorine atom at position 4.
  • Key Differences :
    • Larger ring size reduces ring strain compared to azetidine, altering conformational flexibility.
    • Fluorine introduces metabolic stability and modulates lipophilicity.
    • Applications: Fluorinated piperidines are common in CNS drug candidates due to enhanced blood-brain barrier penetration .

1-Boc-Azetidine-3-yl-methanol

  • Molecular Formula: C9H17NO3
  • Molecular Weight : 187.24
  • Key Differences: Aminomethyl group replaced with hydroxymethyl (–CH2OH). Lower basicity (pKa ~8.3 vs. ~10 for amines) but higher hydrophilicity. Applications: Alcohol derivatives are intermediates in esterification and glycosylation reactions .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility pKa (Predicted)
1-Boc-3-(Aminomethyl)azetidine 202.26 Not reported DMSO, MeOH, H2O ~9.5
1-Boc-3-(Bromomethyl)azetidine 250.14 Not reported Organic solvents N/A
1-Boc-Azetidine-3-yl-methanol 187.24 79–81 (3 mmHg) THF, MeOH ~8.3

Biological Activity

1-Boc-3-(Aminomethyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C9H18N2O2
  • Molecular Weight : 186.25 g/mol
  • IUPAC Name : tert-butyl 3-(aminomethyl)azetidine-1-carboxylate

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to protect amines during reactions. The azetidine ring structure contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is attributed to its interactions with various enzymes and receptors. The Boc protecting group can be removed to expose the free amine, allowing for further interactions with biological molecules. The presence of both hydroxyethyl and methylamino groups enhances its ability to form hydrogen bonds, modulating the activity of specific molecular targets such as enzymes involved in metabolic pathways and receptors linked to neurological functions .

Therapeutic Potential

Research indicates that this compound may have potential applications in treating neurological disorders and certain types of cancer. Studies have shown that compounds with similar azetidine frameworks can inhibit specific pathways related to tumor growth, particularly through the modulation of STAT3 activity, a transcription factor often implicated in cancer progression .

Interaction Studies

Preliminary interaction studies suggest that this compound may bind effectively to biological targets, although detailed mechanisms remain to be fully elucidated. Its structural features allow it to interact with enzymes or receptors, potentially influencing their activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds can be useful:

Compound NameStructure FeaturesUnique Properties
1-AminomethylazetidineLacks the Boc protecting groupMore reactive due to free amine
2-AminopiperidinePipelined structure instead of azetidineDifferent ring size affects biological activity
4-PiperidinoneContains a carbonyl instead of carboxylicDifferent reactivity patterns
N-Boc-protected amino acidsSimilar protecting groupVarying side chains influence activity

The presence of both the azetidine ring and the Boc protection makes this compound distinct in terms of reactivity and potential biological applications compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the importance of azetidine derivatives in drug development:

  • Inhibition Studies : A study found that azetidine-based inhibitors showed significant effects on STAT3 activity at concentrations as low as 0.52 μM. This suggests that modifications to the azetidine core can enhance potency against cancer cell lines .
  • Cellular Activity : Despite promising results in vitro, compounds similar to this compound demonstrated limited cellular activity due to poor membrane permeability, indicating a need for further optimization .

Q & A

Basic: What are the common synthetic routes for 1-Boc-3-(Aminomethyl)azetidine, and how are intermediates characterized?

Answer:
The synthesis typically involves protecting group strategies and functionalization of the azetidine ring. A standard approach includes:

  • Step 1: Boc protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) to yield 1-Boc-azetidine derivatives .
  • Step 2: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, 1-Boc-3-azetidinone can react with methylamine followed by borane reduction to yield the aminomethyl derivative .
  • Characterization: Intermediates are validated using 1H^1H/13C^{13}C NMR (to confirm Boc group integrity and regioselectivity) and LC-MS (to monitor reaction progress). Purity is assessed via HPLC with UV detection at 254 nm .

Basic: What are the critical storage conditions for this compound, and how does instability impact experimental reproducibility?

Answer:

  • Storage: The compound should be stored at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and Boc group cleavage. Exposure to acids, bases, or elevated temperatures accelerates degradation .
  • Impact of Instability: Degradation products (e.g., free amine or azetidine ring-opened species) can introduce side reactions in downstream syntheses, such as unwanted acylations or cross-coupling inefficiencies. Regular NMR analysis of stored batches is recommended to ensure integrity .

Advanced: How can enantioselective synthesis of this compound derivatives be achieved, and what mechanistic insights govern selectivity?

Answer:
Enantioselective methods often employ chiral catalysts or auxiliaries:

  • Catalytic Asymmetric Hydrogenation: Chiral phosphoric acids (e.g., TRIP) can induce asymmetry during hydrogenation of prochiral enamines or imines. The mechanism involves hydrogen-bond activation of the substrate, with steric effects from bulky substituents (e.g., adamantyl groups) dictating enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution: Using chiral Lewis acids (e.g., BINOL-derived catalysts), racemic mixtures undergo reversible ring-opening and selective re-closure to favor one enantiomer. Computational studies (DFT) highlight transition-state stabilization via π-π interactions as critical .

Advanced: How do researchers reconcile conflicting reactivity data in this compound-mediated cross-coupling reactions?

Answer:
Discrepancies in reactivity often stem from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aminomethyl group, while ethereal solvents (e.g., THF) favor Boc group stability. For Suzuki-Miyaura couplings, DMF/H₂O mixtures optimize Pd-catalyzed arylations .
  • Steric Hindrance: Substituents on the azetidine ring (e.g., 3- vs. 2-position) alter accessibility to the reactive center. X-ray crystallography of Pd intermediates can clarify steric constraints .
  • Mitigation Strategy: Systematic screening of reaction parameters (temperature, ligand, solvent) using design of experiments (DoE) minimizes variability .

Advanced: What analytical methods are most effective for detecting trace impurities in this compound batches?

Answer:

  • LC-MS/MS: Detects low-abundance degradants (e.g., de-Boc products) with high sensitivity. Electrospray ionization (ESI) in positive ion mode is optimal for aminomethyl-containing species .
  • NMR Spectroscopy: 19F^{19}F-NMR (if fluorinated analogs are present) or 1H^1H-DOSY identifies aggregates or solvent residues. For example, residual THF in final products is quantified via integration against an internal standard .
  • Elemental Analysis: Validates stoichiometric purity, particularly for metal-catalyzed reactions where trace Pd or Cu may persist .

Basic: How does the Boc protection strategy influence the solubility and reactivity of this compound in aqueous vs. organic media?

Answer:

  • Solubility: The Boc group enhances lipophilicity, making the compound soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water. This property is leveraged in liquid-liquid extractions during workup .
  • Reactivity: The Boc group deactivates the azetidine nitrogen toward electrophilic attack, enabling selective functionalization of the aminomethyl group. Deprotection with TFA or HCl/dioxane regenerates the free amine for further derivatization .

Advanced: What role does this compound play in the design of blood-brain barrier (BBB)-penetrant therapeutics?

Answer:
The azetidine scaffold is a privileged structure in CNS drug discovery due to its:

  • Conformational Rigidity: Reduces entropic penalties during BBB transport.
  • Hydrogen-Bonding Potential: The aminomethyl group facilitates interactions with BBB transporters (e.g., LAT-1). Structure-activity relationship (SAR) studies show that Boc-protected derivatives improve metabolic stability compared to free amines .
  • Case Study: Analogous azetidine-containing compounds (e.g., neurotransmitters) are used to design libraries optimized for BBB permeability via logP (2–3) and topological polar surface area (TPSA < 60 Ų) adjustments .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats are mandatory. Use fume hoods for weighing and reactions .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent exothermic decomposition .
  • Toxicology: While the Boc group reduces acute toxicity, the free amine (post-deprotection) is a respiratory irritant. Monitor airborne exposure with OSHA-approved sensors .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction systems?

Answer:

  • DFT Calculations: Model transition states for key reactions (e.g., amide bond formation) to predict regioselectivity and activation energies. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. For example, MD trajectories reveal DCM’s role in stabilizing zwitterionic intermediates during SN2 reactions .
  • Machine Learning (ML): Train models on existing kinetic data to forecast optimal conditions for new transformations (e.g., photoredox catalysis) .

Advanced: What strategies address low yields in large-scale syntheses of this compound?

Answer:

  • Process Optimization: Switch from batch to flow chemistry for exothermic steps (e.g., Boc protection), improving heat dissipation and scalability .
  • Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching in cross-couplings .
  • Waste Minimization: Employ green solvents (e.g., cyclopentyl methyl ether) and recover Boc₂O via distillation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-(Aminomethyl)azetidine
Reactant of Route 2
Reactant of Route 2
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